Cas no 1504774-97-3 (6-(4-bromophenyl)hexan-2-amine)

6-(4-bromophenyl)hexan-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-(4-bromophenyl)hexan-2-amine
- 1504774-97-3
- EN300-1935344
-
- インチ: 1S/C12H18BrN/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h6-10H,2-5,14H2,1H3
- InChIKey: NBEQKZQNSIHTKQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCCCC(C)N
計算された属性
- 精确分子量: 255.06226g/mol
- 同位素质量: 255.06226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 141
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 26Ų
6-(4-bromophenyl)hexan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935344-2.5g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1935344-5g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1935344-10g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1935344-0.25g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1935344-1.0g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 1g |
$1157.0 | 2023-06-02 | ||
Enamine | EN300-1935344-5.0g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 5g |
$3355.0 | 2023-06-02 | ||
Enamine | EN300-1935344-1g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1935344-0.1g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1935344-10.0g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 10g |
$4974.0 | 2023-06-02 | ||
Enamine | EN300-1935344-0.05g |
6-(4-bromophenyl)hexan-2-amine |
1504774-97-3 | 0.05g |
$768.0 | 2023-09-17 |
6-(4-bromophenyl)hexan-2-amine 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
6-(4-bromophenyl)hexan-2-amineに関する追加情報
Research Brief on 6-(4-bromophenyl)hexan-2-amine (CAS: 1504774-97-3) in Chemical Biology and Pharmaceutical Applications
The compound 6-(4-bromophenyl)hexan-2-amine (CAS: 1504774-97-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and its unique physicochemical properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies have highlighted the role of 6-(4-bromophenyl)hexan-2-amine as a key intermediate in the synthesis of novel bioactive molecules. Its structure, featuring a bromophenyl moiety and a flexible hexylamine chain, makes it particularly suitable for the development of small-molecule modulators targeting G protein-coupled receptors (GPCRs) and other membrane-associated proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating potent and selective dopamine receptor ligands, with improved blood-brain barrier permeability compared to earlier analogs.
From a synthetic chemistry perspective, researchers have developed optimized protocols for the production of 6-(4-bromophenyl)hexan-2-amine with high yield and purity. Advanced catalytic systems, including palladium-catalyzed cross-coupling reactions, have been employed to modify the bromophenyl group, enabling the creation of diverse derivative libraries for structure-activity relationship studies. The compound's stability under various physiological conditions has also been characterized, supporting its potential as a scaffold for prodrug development.
In pharmacological evaluations, 6-(4-bromophenyl)hexan-2-amine has shown promising activity in neurological disorder models. Preclinical data indicate its metabolites may influence neurotransmitter systems, particularly in modulating serotonin and norepinephrine reuptake. However, researchers caution that further toxicological studies are needed to fully assess its safety profile before clinical translation. The bromine atom present in the structure offers opportunities for further derivatization through halogen bonding interactions, a feature being explored in rational drug design approaches.
Looking forward, the scientific community anticipates expanded applications of 6-(4-bromophenyl)hexan-2-amine in chemical biology probes and targeted therapeutics. Its compatibility with click chemistry approaches makes it particularly valuable for developing activity-based protein profiling tools. As research continues, this compound is expected to contribute significantly to understanding complex biological systems and developing next-generation pharmaceutical agents.
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